molecular formula C20H23Cl2N3OS B2674864 4-chloro-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216381-36-0

4-chloro-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2674864
CAS No.: 1216381-36-0
M. Wt: 424.38
InChI Key: ANBRZGVGQHGEOL-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4-chloro-substituted benzene core, a dimethylaminoethyl side chain, and a 4,5-dimethylbenzo[d]thiazol-2-yl moiety. Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. The benzo[d]thiazole scaffold is known for its role in modulating bioactivity, particularly in antimicrobial and anticancer contexts .

Properties

IUPAC Name

4-chloro-N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS.ClH/c1-13-5-10-17-18(14(13)2)22-20(26-17)24(12-11-23(3)4)19(25)15-6-8-16(21)9-7-15;/h5-10H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBRZGVGQHGEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride, a compound with the molecular formula C20H23ClN3OS and a molecular weight of 424.38 g/mol, has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the thiazole ring and subsequent modifications to introduce the dimethylaminoethyl and chloro groups. The synthetic routes often utilize reagents such as N,N-dimethylacetamide and various halogenated compounds to achieve the desired structural features.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzo[d]thiazole have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung Cancer)15.3
MCF-7 (Breast Cancer)12.8
HeLa (Cervical Cancer)10.5

The biological activity of this compound is hypothesized to be mediated through several pathways:

  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : It has been observed that compounds with similar structures can activate caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Case Studies

  • Study on Lung Cancer Cells : A study conducted by Smith et al. (2023) demonstrated that treatment with the compound resulted in a significant reduction in cell viability in A549 lung cancer cells, with an IC50 value of 15.3 µM. The study suggested that the compound activates apoptotic pathways through increased expression of pro-apoptotic proteins.
  • Breast Cancer Research : In another investigation focused on MCF-7 breast cancer cells, the compound exhibited an IC50 value of 12.8 µM. The analysis indicated that it downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a dual mechanism involving both direct cytotoxicity and modulation of apoptotic pathways.
  • Combination Therapy Studies : Recent research has explored the efficacy of combining this compound with standard chemotherapy agents. Results indicated enhanced cytotoxic effects when used in conjunction with doxorubicin, suggesting potential for improved therapeutic strategies against resistant cancer types.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for the synthesis of more complex molecules. It is utilized in various organic reactions, including:

  • Substitution Reactions : The compound can undergo nucleophilic substitutions, making it useful for synthesizing derivatives with altered biological activities.
  • Reagent in Organic Synthesis : It acts as a reagent in the synthesis of other thiazole and benzothiazole derivatives, which are important in medicinal chemistry .

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it has antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
  • Mechanism of Action : The antibacterial effect is attributed to its ability to inhibit bacterial cell wall synthesis, while its anti-inflammatory properties may arise from the inhibition of cyclooxygenase enzymes .

Medicine

The compound's therapeutic potential is being explored in several areas:

  • Anti-inflammatory Applications : Its anti-inflammatory properties have been studied for potential use in treating conditions like arthritis and other inflammatory diseases.
  • Cancer Research : Some derivatives of benzothiazole compounds have shown promise in cancer therapy due to their ability to interfere with tumor growth pathways .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical company evaluated the antimicrobial efficacy of various benzothiazole derivatives, including 4-chloro-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Effects

In another study, the compound was tested for its anti-inflammatory effects using animal models of inflammation. Results showed a marked reduction in inflammatory markers compared to control groups, indicating its potential therapeutic application in inflammatory diseases .

Comparison with Similar Compounds

Key Observations:

  • Heterocyclic Moieties : The target compound’s benzo[d]thiazole differs from oxadiazole () and thiazole () scaffolds, which may alter electronic properties and target selectivity.
  • Synthetic Routes : While the target compound likely employs carbodiimide coupling (similar to ), other analogs use direct acylation () or acid-catalyzed condensations ().

Key Insights:

  • Enzyme Inhibition : The target compound’s benzo[d]thiazole may mimic the PFOR-inhibitory action observed in , where amide conjugation disrupts enzyme function.
  • Antimicrobial Potential: The dimethyl groups could enhance bioavailability relative to the fluorinated analog in , which relies on fluorine’s electronegativity for target binding.
  • Salt Form Advantages : The hydrochloride salt of the target compound likely improves solubility over neutral analogs like , aiding in formulation.

Pharmacokinetic and Physicochemical Properties

Table 3: Comparative Physicochemical Data

Property Target Compound Oxadiazole Analog Thiazole Analog
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.2
Solubility High (due to hydrochloride salt) Moderate (neutral form) Low (neutral, fluorinated)
Hydrogen Bonding N/A (limited data) N–H⋯N dimerization C–H⋯F/O interactions
Metabolic Stability Likely lower (due to dimethyl groups) Moderate (oxadiazole resistance) High (fluorine reduces metabolism)

Key Notes:

  • Lipophilicity : The target compound’s higher logP suggests better tissue penetration but may increase off-target interactions.
  • Hydrogen Bonding : Unlike , which uses C–H⋯F bonds for crystal stability, the target compound’s dimethyl groups may reduce intermolecular interactions, affecting crystallization.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4-chloro-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride?

The synthesis typically involves multi-step reactions, starting with the preparation of the benzo[d]thiazole core. For example, thiourea can be reacted with substituted acetamide precursors under reflux conditions in ethanol to form the thiazole ring . Subsequent coupling of the thiazole intermediate with 4-chlorobenzoyl chloride derivatives in dichloromethane (DCM) or acetonitrile, using triethylamine as a base, achieves the final benzamide structure. Hydrochloride salt formation is accomplished by treating the free base with HCl in a polar solvent like ethanol. Key parameters include reaction time (12–18 hours for cyclization steps) and temperature (reflux at 70–80°C), with yields averaging 60–75% .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming substituent positions, such as distinguishing dimethylaminoethyl and benzo[d]thiazolyl groups. For example, aromatic protons in the benzo[d]thiazole ring appear as distinct doublets in the 7.0–8.0 ppm range .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solubility and stability. Orthorhombic crystal systems (e.g., P212121) with unit cell parameters a ≈ 6.02 Å, b ≈ 15.31 Å, and c ≈ 18.15 Å have been reported for related benzamide derivatives .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 323.7 [M+H]+ for analogous compounds) .

Q. How can researchers optimize purity during synthesis?

Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (water-ethanol mixtures) removes unreacted intermediates. Monitoring by TLC (Rf ≈ 0.5 in 1:1 ethyl acetate/hexane) ensures reaction completion .

Advanced Research Questions

Q. How can structural modifications enhance biological activity?

Structure-activity relationship (SAR) studies suggest:

  • Benzo[d]thiazole substitution : 4,5-Dimethyl groups improve lipophilicity, enhancing membrane permeability .
  • Dimethylaminoethyl chain : Protonation at physiological pH increases solubility and interaction with negatively charged biological targets .
  • Chlorobenzamide moiety : The 4-chloro group stabilizes π-π stacking with aromatic residues in enzyme binding pockets. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinase enzymes .

Q. How should researchers resolve discrepancies in reported biological activity data?

Contradictions in IC50 values (e.g., anti-cancer assays) may arise from assay conditions (e.g., cell line variability, serum concentration). To address this:

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours).
  • Validate target engagement : Employ thermal shift assays (TSA) to confirm direct binding to purported targets like HSP90 .
  • Compare structural analogs : Benchmark activity against published derivatives with known SAR trends .

Q. What strategies mitigate instability in aqueous solutions?

The hydrochloride salt improves solubility but may hydrolyze under basic conditions. Recommendations:

  • pH control : Store solutions at pH 3–5 (acetic acid/sodium acetate buffer).
  • Lyophilization : Increases shelf life by reducing water content.
  • Degradation studies : Monitor via HPLC-UV (λ = 254 nm) under accelerated conditions (40°C/75% RH) .

Q. How can crystallographic data inform formulation design?

X-ray structures reveal intermolecular interactions (e.g., N–H⋯Cl hydrogen bonds) that influence polymorphism. For stable formulations:

  • Select polymorphs : The orthorhombic form (density ≈ 1.27 g/cm³) exhibits better compressibility for tablet manufacturing.
  • Co-crystallization : Co-formers like succinic acid can enhance dissolution rates .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across studies?

Discrepancies in solubility (e.g., in acetonitrile vs. DMSO) often stem from:

  • Measurement methods : Use standardized shake-flask assays with HPLC quantification.
  • Salt form : Hydrochloride salts show higher aqueous solubility (~15 mg/mL) vs. free bases (<1 mg/mL) .

Q. Why do cytotoxicity results vary between in vitro and in vivo models?

  • Metabolic differences : Hepatic cytochrome P450 enzymes may convert the compound to inactive metabolites in vivo.
  • Plasma protein binding : >90% binding reduces free drug concentration. Validate using ultrafiltration-LC/MS .

Methodological Recommendations

Q. How to design a robust SAR study for this compound?

  • Synthesize analogs : Vary substituents on the benzamide (e.g., 4-F, 4-Br) and thiazole rings (e.g., 5-OMe).
  • Assay panels : Test against diverse targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR.
  • Computational modeling : Generate QSAR models with descriptors like logP, polar surface area, and H-bond donors .

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